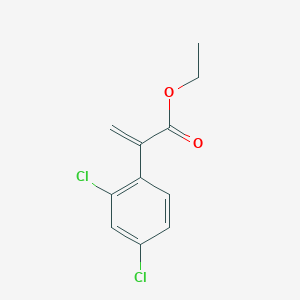

Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate

Cat. No. B8302437

M. Wt: 245.10 g/mol

InChI Key: SVORBUUIOJJPJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04788190

Procedure details

Add the cyanohydrin prepared in Example 5(a), 2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether, (75 g) dropwise to a solution of concentrated H2SO4 containing 4% SO3 (60 mL) and 250 mg of copper powder at 40° C. During the addition, maintain the reaction temperature between 80°-85° C. (water bath). After all cyanohydrin is added, raise the temperature to 100° C. and heat the reaction mixture at this temperature for 30 min. Cool the reaction mixture to 90° C. and carefully treat with water (26 mL) and ethanol (60 mL). Heat the mixture at 100° C. for 15 hrs, cool and dilute with ice cold water (200 mL). Separate the organic layer, dilute with CH2Cl2 (100 mL) and wash with brine (100 mL). Extract the combined aqueous phase containing solids twice with EtOAc (400 mL), wash with saturated NaHCO3, water (100 mL each) and dry over Na2SO4. Eyaporate EtOAc in vacuo to give an oil containing a crystalline solid. Dilute this residue with a small yolume of CH2Cl2 -separated crystals of α-(2,4-dichlorophenyl)-α-methyleneacetamide which were collected by filtration (26 g). Combine the filtrate with the organic layer obtained earlier and chromatograph the concentrate on silica gel (300 g) to provide ethyl-α-(2,4-dichlorophenyl)-α-methyleneacetate.

Name

α-(2,4-dichlorophenyl)-α-methyleneacetamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cyanohydrin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether

Quantity

75 g

Type

reactant

Reaction Step Two

Name

copper

Quantity

250 mg

Type

catalyst

Reaction Step Two

[Compound]

Name

cyanohydrin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

200 mL

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

OS(O)(=O)=O.O.[CH2:7]([OH:9])[CH3:8].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[C:18](=[CH2:22])[C:19](N)=[O:20]>C(Cl)Cl.[Cu]>[CH2:7]([O:9][C:19](=[O:20])[C:18]([C:12]1[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:11]=1[Cl:10])=[CH2:22])[CH3:8]

|

Inputs

Step One

|

Name

|

α-(2,4-dichlorophenyl)-α-methyleneacetamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)C(C(=O)N)=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

[Compound]

|

Name

|

cyanohydrin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

|

Name

|

copper

|

|

Quantity

|

250 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

cyanohydrin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat the reaction mixture at this temperature for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the mixture at 100° C. for 15 hrs

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the organic layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute with CH2Cl2 (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with brine (100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the combined aqueous phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing solids twice with EtOAc (400 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with saturated NaHCO3, water (100 mL each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Eyaporate EtOAc in vacuo to give an oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a crystalline solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration (26 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Combine the filtrate with the organic layer obtained earlier

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

chromatograph the concentrate on silica gel (300 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(=C)C1=C(C=C(C=C1)Cl)Cl)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |